2-[(E)-2,4-dichloro-2-butenyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Description
2-[(E)-2,4-Dichloro-2-butenyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a heterocyclic compound featuring a benzisothiazole core fused with a trione moiety and substituted with an (E)-2,4-dichloro-2-butenyl group. Its synthesis typically involves nucleophilic substitution or cycloaddition reactions, as inferred from analogous compounds in the evidence (e.g., triazole-linked benzisothiazoles in and fluorinated derivatives in ).
Properties
IUPAC Name |
2-[(E)-2,4-dichlorobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-6-5-8(13)7-14-11(15)9-3-1-2-4-10(9)18(14,16)17/h1-5H,6-7H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMLDTZBRQNEQD-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=CCCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C(=C\CCl)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(E)-2,4-dichloro-2-butenyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a member of the benzisothiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects based on available research.
Antimicrobial Activity
Research indicates that benzisothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that compounds bearing specific substituents demonstrated inhibition zones ranging from 16 to 25 mm against these pathogens .
Antitumor Activity
Recent studies have suggested that compounds within the benzisothiazole class possess antitumor properties. For example, certain derivatives have been reported to inhibit cell proliferation in various cancer cell lines. In vitro assays revealed that these compounds could effectively halt tumor growth while exhibiting lower toxicity compared to traditional chemotherapeutic agents .
The biological activity of this compound is believed to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. It has been noted that such compounds may interact with DNA or specific receptor sites in cells, leading to apoptotic pathways in cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzisothiazole derivatives against Candida albicans and Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antifungal and antitubercular activities, with inhibition zones measuring up to 22 mm .
Study 2: Antitumor Potential
In another investigation focusing on the antitumor potential of benzisothiazole derivatives, several compounds were synthesized and tested against breast and colon cancer cell lines. The findings showed that some compounds led to a reduction in cell viability by over 70% at certain concentrations .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituents and core modifications. Key comparisons are outlined below:
Substituent-Based Comparison
Key Insights :
- The dihydroxyphenyl group in HTS09643 introduces pH-dependent solubility and redox activity, making it more suitable for aqueous enzymatic assays .
- The sulfone variant’s stability aligns with non-biological applications, contrasting with the bioactive dichloroalkenyl analog .
Functional Analogues in Drug Development
- Triazole-linked benzisothiazoles (e.g., compounds in ): These derivatives prioritize hydrogen-bonding interactions (via triazole N-atoms) over electrophilic reactivity. For example, trifluoromethyl-triazole hybrids exhibit antifungal activity (IC₅₀ = 0.8 μM against C.
- Halogenated benzisothiazoles (e.g., dichlorobenzyl derivatives in ): The 2,4-dichloro substitution pattern in these compounds correlates with antifungal activity, mirroring the target compound’s dichloroalkenyl moiety. However, the alkenyl chain may improve target selectivity by occupying hydrophobic enzyme pockets .
Research Findings and Mechanistic Implications
- Enzyme Inhibition : The target compound’s dichloroalkenyl group likely facilitates covalent adduct formation with cysteine residues in enzymes, as seen in PonAAS2 inhibitors (e.g., HTS09643) .
- Antimicrobial Activity : Analogous halogenated benzisothiazoles (e.g., dichlorobenzyl derivatives) show broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 μg/mL) , suggesting the target compound may share this trait.
- Solubility Limitations : Unlike hydroxy or triazole derivatives, the target compound’s high logP may necessitate formulation adjustments (e.g., liposomal delivery) for in vivo efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
